(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at high pressure and a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve enzymatic resolution techniques where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer. This method is advantageous due to its high specificity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives like keto acids, amino alcohols, and substituted phenylpropanoic acids .
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound plays a role in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes
Wirkmechanismus
The mechanism by which (2R)-2-amino-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing biological pathways. For example, it has been shown to interact with NMDA receptors, affecting neurotransmission and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-phenylpropanoic acid: Lacking the hydroxyl group, this compound has different biological activities.
Uniqueness
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Its hydroxyl group allows for additional hydrogen bonding and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H11NO3 |
---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-9(13,8(11)12)6-7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
FOKAJXKQSPGMLN-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@](C(=O)O)(N)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.